3-(Dimethylamino)-4-(methylthio)phenol
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Overview
Description
3-(DIMETHYLAMINO)-4-(METHYLSULFANYL)PHENOL is an organic compound that belongs to the class of phenols and amines It is characterized by the presence of a dimethylamino group and a methylsulfanyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(DIMETHYLAMINO)-4-(METHYLSULFANYL)PHENOL can be achieved through several methods. One common approach involves the reaction of 3-dimethylaminophenol with methylsulfanyl reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield and purity .
Industrial Production Methods
In industrial settings, the production of 3-(DIMETHYLAMINO)-4-(METHYLSULFANYL)PHENOL often involves large-scale chemical reactors and advanced purification techniques. The process may include steps such as distillation, crystallization, and chromatography to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
3-(DIMETHYLAMINO)-4-(METHYLSULFANYL)PHENOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The phenol group can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenol ring .
Scientific Research Applications
3-(DIMETHYLAMINO)-4-(METHYLSULFANYL)PHENOL has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(DIMETHYLAMINO)-4-(METHYLSULFANYL)PHENOL involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It may also interact with enzymes and receptors in biological systems, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-DIMETHYLAMINOPHENOL: Similar in structure but lacks the methylsulfanyl group.
4-METHYLSULFANYLPHENOL: Similar in structure but lacks the dimethylamino group.
Uniqueness
3-(DIMETHYLAMINO)-4-(METHYLSULFANYL)PHENOL is unique due to the presence of both the dimethylamino and methylsulfanyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H13NOS |
---|---|
Molecular Weight |
183.27 g/mol |
IUPAC Name |
3-(dimethylamino)-4-methylsulfanylphenol |
InChI |
InChI=1S/C9H13NOS/c1-10(2)8-6-7(11)4-5-9(8)12-3/h4-6,11H,1-3H3 |
InChI Key |
AKLQSNVGOCZKOY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)O)SC |
Origin of Product |
United States |
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